molecular formula C21H24O6 B193312 Tetrahydrocurcumin CAS No. 36062-04-1

Tetrahydrocurcumin

Cat. No.: B193312
CAS No.: 36062-04-1
M. Wt: 372.4 g/mol
InChI Key: LBTVHXHERHESKG-UHFFFAOYSA-N
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Description

Tetrahydrocurcumin (THC) is a major active metabolite of curcumin, which is extracted from the rhizomes of Curcuma longa (turmeric). Unlike curcumin, THC exhibits higher bioavailability and stability, making it an attractive compound for various applications .

Mechanism of Action

Target of Action

Tetrahydrocurcumin (THC) is a major active metabolite of curcumin . It has been found to interact with various molecular targets, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, Wnt/β-catenin . These targets play crucial roles in cellular processes such as inflammation, proliferation, and apoptosis .

Mode of Action

THC interacts with its targets to modulate their activity. For instance, it inhibits the expression of CYP1A1 and activation of the NF-κB pathway , thereby inhibiting the migration and invasion of cancer cells . It also acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage .

Biochemical Pathways

THC affects various biochemical pathways. It modulates signaling transduction pathways including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, Wnt/β-catenin . These pathways are involved in oxidative stress, xenobiotic detoxification, inflammation, proliferation, metastasis, programmed cell death, and immunity .

Pharmacokinetics

THC has higher bioavailability and stability than curcumin . The poor water solubility of thc can limit its application . To overcome this, researchers have developed novel water-soluble ester prodrugs of THC, which have shown improved solubility and bioavailability .

Result of Action

THC exerts anti-cancer effects through various mechanisms, including modulation of oxidative stress, xenobiotic detoxification, inflammation, proliferation, metastasis, programmed cell death, and immunity . It can effectively trigger apoptosis and inhibit the migration of cancer cells via the CYP1A1/NF-κB signaling pathway .

Action Environment

The action of THC can be influenced by environmental factors. For instance, the formulation of THC can affect its solubility and bioavailability . In addition, the tumor microenvironment can influence the efficacy of THC in inhibiting cancer cell proliferation and metastasis .

Biochemical Analysis

Biochemical Properties

Tetrahydrocurcumin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the expression of cyclooxygenase 2 (COX-2) and suppress the nuclear factor-κB (NF-κB) pathways via transforming growth factor β activated kinase-1 (TAK1) inactivation .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes . It selectively inhibits proliferation and triggers apoptosis in breast cancer cells in a concentration- and time-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It can affect the cytochrome P450 (CYP450) enzyme metabolic pathway and inhibit the expression of CYP1A1 and activation of the NF-κB pathway . This leads to the inhibition of migration and invasion of cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been shown to have good stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to exert significant and dose-dependent inhibitions on the formation of ear edema induced by xylene and paw edema provoked by carrageenan .

Metabolic Pathways

This compound is involved in various metabolic pathways . It modulates pathways including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, Wnt/β-catenin .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

    Synthetic Routes: THC can be synthesized from curcumin through hydrogenation. The reduction of curcumin using hydrogen gas in the presence of a suitable catalyst yields THC.

    Reaction Conditions: The hydrogenation typically occurs under mild conditions (e.g., using a palladium or platinum catalyst) to ensure high yield and selectivity.

    Industrial Production: While curcumin is widely used as a food spice and coloring agent, THC’s stability and bioavailability have led to its exploration in dietary supplements and pharmaceuticals.

Chemical Reactions Analysis

    Reactivity: THC undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions, but THC itself remains stable.

Scientific Research Applications

    Neurological Disorders: THC shows promise in neuroprotection, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease.

    Metabolic Syndromes: It has antioxidant and anti-inflammatory properties, which could be relevant for metabolic disorders.

    Cancer: Studies suggest anticancer effects of THC, although more research is needed.

    Inflammation: THC’s anti-inflammatory activity may be useful in managing inflammatory diseases.

Comparison with Similar Compounds

    Uniqueness: THC’s stability and bioavailability set it apart from curcumin.

    Similar Compounds: Other curcuminoids (e.g., demethoxycurcumin, bisdemethoxycurcumin) share structural similarities but differ in bioactivity.

Properties

IUPAC Name

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTVHXHERHESKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865801
Record name Tetrahydrocurcumin
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URL https://comptox.epa.gov/dashboard/DTXSID30865801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydrocurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36062-04-1
Record name Tetrahydrocurcumin
Source CAS Common Chemistry
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Record name Tetrahydrocurcumin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrocurcumin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.111
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Record name TETRAHYDRODIFERULOYLMETHANE
Source FDA Global Substance Registration System (GSRS)
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Record name Tetrahydrocurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 97 °C
Record name Tetrahydrocurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (3a, 0.55 g, 1.5 mmol) and palladium on activated carbon (0.25 g, 5%) were combined in ethyl acetate (30 ml). The mixture was placed under a hydrogen atmosphere (60 psi) on a Parr apparatus for 4 hr at room temperature. The resulting mixture was filtered through celite and the solvent evaporated to afford a solid. The crude solid was recrystallized from ethyl acetate/hexane to give 0.30 g (54%) of white crystals: mp 92-94° C. [expected mp 92-93° C.]; 1H NMR: δ 2.53 (t, 4H, J=7.9 Hz), 2.83 (m, 4H), 3.84 (s, 6H), 5.40 (s, 1H), 5.48 (s, 2H), 6.64 (m, 4H), 6.81 (d, 2H, J=8.3 Hz), 15.44 (s, 1H); 13C NMR: δ 29.2, 31.3, 40.4, 45.5, 55.9, 99.7, 110.9, 111.0, 114.3, 120.7, 132.4, 143.9, 146.3, 193.0.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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